Ingenamine G
Description
Properties
Molecular Formula |
C32H50N2O |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
(14Z,27Z,29Z)-18,24-diazapentacyclo[16.14.1.13,22.01,21.02,24]tetratriaconta-3(34),14,27,29-tetraen-31-ol |
InChI |
InChI=1S/C32H50N2O/c35-29-18-14-10-12-16-21-34-25-28-23-27-17-13-9-7-5-3-1-2-4-6-8-11-15-20-33-22-19-30(28)32(24-29,26-33)31(27)34/h8,10-12,14,18,23,28-31,35H,1-7,9,13,15-17,19-22,24-26H2/b11-8-,12-10-,18-14- |
InChI Key |
WBCLIGFNMAKNES-ITRUBCGDSA-N |
Isomeric SMILES |
C1CCCCCC2=CC3CN4C2C5(C3CCN(C5)CC/C=C\CCCC1)CC(/C=C\C=C/CC4)O |
Canonical SMILES |
C1CCCCCC2=CC3CN4C2C5(C3CCN(C5)CCC=CCCCC1)CC(C=CC=CCC4)O |
Synonyms |
ingenamine G |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Source
Ingenamine G was isolated from the marine sponge Pachychalina alcaloidifera, belonging to the order Haplosclerida. Its unique polycyclic structure contributes to its varied biological activities. The compound has been identified as a nitrogenous metabolite, which is crucial for its interactions with biological systems.
Cytotoxicity and Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Research findings indicate:
- Cell Lines Tested :
- HCT-8 (colon cancer)
- B16 (leukemia)
- MCF-7 (breast cancer)
The compound demonstrated moderate to potent cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-8 | 15 |
| B16 | Not specified |
| MCF-7 | Not specified |
Moreover, this compound induces autophagic cell death in HER2-overexpressing BT-474 breast cancer cells, characterized by vacuole formation and upregulation of autophagy markers. This effect is linked to the inhibition of c-Met and HER2 receptor tyrosine kinase activation, showcasing its potential in targeted cancer therapies .
Antimicrobial Properties
This compound has demonstrated antibacterial activity against various pathogens, including:
- Staphylococcus aureus (ATCC 25923)
- Escherichia coli (ATCC 25922)
- Multiple strains of oxacillin-resistant S. aureus
The compound's minimum inhibitory concentration (MIC) values indicate its effectiveness against these bacteria, suggesting applications in treating infections caused by resistant strains .
Antitubercular Activity
Recent studies have highlighted this compound's efficacy against Mycobacterium tuberculosis:
- MIC Value : 3.94 µM
- The compound showed promising results in reducing bacterial load in infected models, although it required subcutaneous administration due to poor oral bioavailability .
Genotoxicity Studies
Investigations into the genotoxic effects of this compound revealed that it can induce DNA damage in human lymphocytes. The comet assay indicated that:
- Concentrations of 5, 10, 15, and 20 µg/mL resulted in significant DNA strand breaks.
- The compound exhibited clastogenic effects across all phases of the cell cycle, particularly during the S phase .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated this compound's cytotoxicity using the MTT assay on human lymphocytes, confirming its moderate cytotoxic activity with an IC50 of 15 µg/mL. It was found that this activity was not associated with membrane disruption but rather with DNA damage mechanisms .
- Antitubercular Efficacy : In vivo studies demonstrated that this compound could significantly lower bacterial loads in mice models infected with M. tuberculosis, although complete bacterial eradication was not achieved .
- Autophagic Mechanism : Research on BT-474 breast cancer cells indicated that this compound triggers autophagy through specific signaling pathways, presenting a novel mechanism for inducing cancer cell death .
Preparation Methods
Table 1: Key Chromatographic Parameters for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Elution Conditions |
|---|---|---|---|
| Initial Fractionation | Amino-bonded Sep Pak | MeOH-CH₂Cl₂ gradient | 10–100% MeOH |
| Secondary Purification | Sephadex LH20 | 1:1 CH₂Cl₂-MeOH | Isocratic |
| Final HPLC | C18 Reversed-Phase | Acetonitrile-MeOH-CH₂Cl₂ (45:45:10) | Isocratic, 0.4 mL/min |
Structural Elucidation and Characterization
The structure of this compound was confirmed through spectroscopic analysis, including 1D/2D NMR, HRFABMS, and optical rotation data. Table 2 summarizes critical NMR assignments, which revealed a pentacyclic framework with two macrocyclic rings and a quaternary ammonium center.
Table 2: Selected NMR Data for this compound (MeOH-d₄)
| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key Correlations (HMBC) |
|---|---|---|---|---|
| CH-2 | 62.1 | 2.95 | m | C-3, C-17 |
| C-3 | 144.5 | - | - | H-33ab, H-34 |
| CH-4 | 124.4 | 6.09 | m | C-2, C-5, C-6 |
| NH | - | 7.82 | br s | C-8, C-9 |
The HRFABMS exhibited a [M+H]⁺ peak at m/z 479.40007 (calculated for C₃₂H₅₂N₂O: 479.40014), confirming the molecular formula. Optical rotation ([α]²⁹D: -59.2° in MeOH) indicated a levorotatory configuration, distinct from related ingenamines.
Challenges in Synthesis and Alternative Approaches
Unlike simpler ingenamines (e.g., ingenamine and xestocyclamine A), no total synthesis of this compound has been reported. Synthetic routes for related alkaloids, such as ring-closing alkyne metathesis (RCAM) and hydroboration/alkyl-Suzuki coupling, highlight potential strategies for this compound. For example, RCAM was pivotal in forging 13-membered macrocycles in keramaphidin B, while macrolactamization enabled 11-membered ring closure in xestocyclamine A. However, this compound’s additional oxygen functionality and stereochemical complexity pose unresolved challenges, such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
